1-(4-Bromophenyl)ethanol

Overview

Description

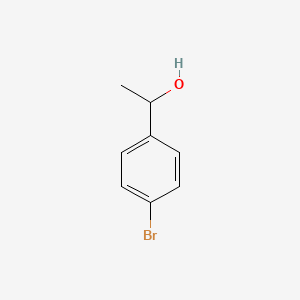

1-(4-Bromophenyl)ethanol (C₈H₉BrO, molecular weight: 201.063 g/mol) is a chiral secondary alcohol featuring a bromine atom at the para position of the phenyl ring . It exists as two enantiomers, (R)- and (S)-1-(4-bromophenyl)ethanol, which are critical in asymmetric synthesis and photodynamic applications. The compound is synthesized via enzymatic resolution of its racemic mixture using Candida antarctica lipase (CAL-B), yielding enantiopure forms with up to 99% enantiomeric excess (ee) . Its primary applications include serving as a chiral ligand in phthalocyanine-based photosensitizers for photodynamic therapy (PDT) and as a building block in pharmaceutical intermediates .

Preparation Methods

Sodium Borohydride-Mediated Reduction Using Ammonium Salts

Reaction Mechanism and Conditions

The reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol using sodium borohydride (NaBH₄) in the presence of ammonium salts represents a robust and scalable approach. This method leverages the synergistic effect of NaBH₄ and ammonium chloride (NH₄Cl) in acetonitrile (CH₃CN) to achieve selective reduction of the ketone group to a secondary alcohol. The ammonium salt acts as a Lewis acid, polarizing the carbonyl group and facilitating nucleophilic attack by borohydride .

The reaction proceeds under mild conditions (room temperature, 50 minutes) and avoids the need for anhydrous solvents or inert atmospheres, making it operationally simple. The stoichiometric ratio of NaBH₄ to NH₄Cl (1:1) ensures complete conversion while minimizing side reactions such as over-reduction or elimination .

Step-by-Step Procedure

-

Reagent Preparation : A mixture of 4-bromoacetophenone (1 equiv), NaBH₄ (1 equiv), and NH₄Cl (1 equiv) is suspended in anhydrous acetonitrile.

-

Reaction Initiation : The suspension is stirred vigorously at room temperature, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup : After completion, the reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

-

Purification : The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from hexane/ethyl acetate (5:1 v/v) to yield pure this compound .

Data Tables

Table 1. Reduction of 4-Bromoacetophenone to this compound Using NaBH₄/NH₄Cl

| Substrate | Reagents (Equiv) | Solvent | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | NaBH₄ (1), NH₄Cl (1) | CH₃CN | 50 | 95 | 37–38 (Lit. 36–37) |

Comparative Advantages and Limitations

Advantages of NaBH₄/NH₄Cl Method

-

Cost-Effectiveness : NaBH₄ and NH₄Cl are inexpensive and commercially available.

-

Scalability : The procedure is readily adaptable to multigram-scale synthesis without compromising yield.

-

Environmental Profile : Avoids toxic solvents or hazardous byproducts, aligning with green chemistry principles .

Limitations

-

Chirality Control : This method produces racemic this compound, necessitating additional steps (e.g., enzymatic resolution) for enantiopure forms.

-

Functional Group Tolerance : Sensitive functional groups (e.g., nitro or ester) may require protective strategies.

Chemical Reactions Analysis

1-(4-Bromophenyl)ethanol undergoes various chemical reactions:

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dimethylformamide (DMF), methanol

Major products formed from these reactions include 1-(4-bromophenyl)ethanone, 1-(4-bromophenyl)ethane, and various substituted derivatives .

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)ethanol serves as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is vital for asymmetric synthesis processes, where the stereochemistry of the product can significantly influence its biological activity.

Key Reactions:

- Asymmetric Reduction: One common method for synthesizing this compound involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts.

- Biocatalysis: Enzymatic methods using alcohol dehydrogenases or lipases have also been employed for its synthesis.

Medicinal Chemistry

The compound is utilized in drug development due to its ability to enhance the efficacy and specificity of pharmaceutical agents. It has been involved in synthesizing drugs with anticancer properties, where derivatives of this compound have demonstrated promising results against various cancer cell lines .

Case Study:

- In a study focused on anticancer agents, derivatives of this compound were synthesized and tested for their activity against specific cancer types, showing significant potential .

Material Science

In material science, this compound is used in formulating specialty polymers and resins. Its unique structure contributes to producing durable materials with specific properties that are beneficial in various industrial applications .

The biological activity of this compound is primarily linked to its role as a substrate for various biocatalysts. It aids in studying enzyme mechanisms and chiral recognition processes .

Mechanism of Action:

- In asymmetric synthesis, it acts as a chiral auxiliary.

- In enzymatic reactions, it undergoes specific transformations catalyzed by enzymes.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatography and spectroscopy. This helps improve the accuracy of analyses involving complex mixtures .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogen-Substituted Phenylethanol Derivatives

Structural analogs of 1-(4-bromophenyl)ethanol, such as 1-(4-fluorophenyl)ethanol and 1-(4-chlorophenyl)ethanol, differ in the halogen substituent (F, Cl, Br). These variations influence electronic properties and reactivity:

- Reactivity in Catalysis: Bromine’s higher electronegativity and larger atomic radius enhance steric and electronic effects compared to F or Cl. For example, this compound exhibits superior performance in ruthenium-catalyzed oxidation reactions compared to its chloro and fluoro analogs .

- Photodynamic Activity: Phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol demonstrate a higher quantum yield of reactive oxygen species (ROS) generation (0.67 vs. 0.53 for (S)-enantiomer and 0.60 for racemic mixtures) under identical conditions, attributed to bromine’s heavy atom effect .

Table 1: Comparison of Halogen-Substituted Phenylethanols

| Compound | Molecular Formula | Halogen | Quantum Yield (ROS) | Key Application |

|---|---|---|---|---|

| (R)-1-(4-Bromophenyl)ethanol | C₈H₉BrO | Br | 0.67 | PDT photosensitizers |

| (S)-1-(4-Chlorophenyl)ethanol | C₈H₉ClO | Cl | 0.58* | Catalytic intermediates |

| 1-(4-Fluorophenyl)ethanol | C₈H₉FO | F | 0.49* | Drug synthesis |

Positional Isomers: Para vs. Meta Substitution

1-(3-Bromophenyl)ethanol, a meta-substituted isomer, exhibits distinct physicochemical properties due to altered electronic distribution:

- Chiral Separation: Cyclodextrin-based stationary phases show different elution orders for para- and meta-isomers due to steric interactions. For this compound, the (R)-enantiomer elutes faster than the (S)-form, whereas the meta-isomer displays reversed behavior .

- Biological Interactions : The para-substituted derivative demonstrates stronger interactions with mammary MCF-7 cells in PDT, likely due to optimized spatial alignment of the bromine atom .

Enantiomeric Comparison

The (R)- and (S)-enantiomers of this compound exhibit divergent photochemical and biological activities:

- ROS Generation : The (R)-enantiomer produces 26% more ROS than the (S)-form, enhancing PDT efficacy .

- Enzymatic Resolution Efficiency : CAL-B resolves the racemic mixture with 95% ee for the (S)-alcohol and 99% ee for the (R)-alcohol after hydrolysis, highlighting enzymatic stereoselectivity .

Table 2: Enantiomeric Properties of this compound

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Quantum Yield (ROS) | 0.67 | 0.53 |

| Enzymatic Resolution ee | 99% | 95% |

| Cell Viability Reduction (MCF-7) | 78% | 62% |

Extended Aromatic Systems: 1-(4-Biphenylyl)ethanol

1-(4-Biphenylyl)ethanol, featuring a biphenyl group, differs in solubility and applications:

- Solubility: The biphenyl derivative is less polar and less soluble in ethanol compared to this compound, limiting its use in aqueous-phase reactions .

- Pharmaceutical Utility: Biphenylylethanol derivatives are prioritized in lipid-soluble drug formulations, whereas bromophenyl variants are favored in hydrophilic PDT agents .

Biological Activity

1-(4-Bromophenyl)ethanol, a brominated aromatic alcohol, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of 199.06 g/mol, exhibits properties that make it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The structural features of this compound include:

- A hydroxyl group (-OH) which contributes to its solubility and reactivity.

- A brominated phenyl ring, enhancing its electrophilic character and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound may influence neurotransmitter systems and exhibit potential adrenergic activity, making it a candidate for drug development targeting the adrenergic system .

Enzyme Interaction Studies

The compound has been studied for its role in enzyme inhibition. For example, studies involving Aspergillus niger as a biocatalyst demonstrated that this compound can undergo asymmetric reduction, leading to the production of chiral alcohols, which are valuable in pharmaceutical synthesis .

Biological Activity Case Studies

Several studies have highlighted the biological effects of this compound:

- Photochemical Properties : Research involving phthalocyanine derivatives modified with this compound showed enhanced quantum yield for reactive oxygen species generation in MCF-7 breast cancer cells. This suggests potential applications in photodynamic therapy .

- Cytotoxicity : In vitro studies assessed the cytotoxic effects of compounds derived from this compound against various cancer cell lines. The results indicated significant anti-proliferative activity, particularly in breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting a promising avenue for cancer treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-1-(4-bromophenyl)ethanol | C₈H₁₁BrClNO | Exhibits adrenergic activity; potential drug candidate |

| 2-Bromo-1-(4-bromophenyl)ethanol | C₈H₈Br₂O | Involved in enzyme inhibition studies |

| 2-Amino-1-(3-bromophenyl)ethanol | C₈H₁₁BrClNO | Different bromine position affects reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 1-(4-Bromophenyl)ethanol?

- Synthesis : The compound can be synthesized via asymmetric hydrogenation or reduction of ketone precursors (e.g., 1-(4-Bromophenyl)ethanone) using reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. Chiral resolution techniques, such as enzymatic resolution, are employed to isolate enantiomers .

- Purification : Chromatographic methods (e.g., HPLC with chiral stationary phases like cyclodextrin-based columns) or recrystallization are used to achieve high enantiomeric excess (>97% ee) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Used to confirm the structure and stereochemistry, particularly for distinguishing (R)- and (S)-enantiomers .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns for structural validation .

- UV-Vis Spectroscopy : Assesses electronic properties, especially when the compound is part of photodynamic agents (e.g., phthalocyanine derivatives) .

Advanced Research Questions

Q. How does the enantiomeric form of this compound influence its photochemical properties?

- Photodynamic Activity : The (R)-enantiomer, when incorporated into phthalocyanines, exhibits a higher quantum yield of reactive oxygen species (ROS) generation compared to the (S)-form, impacting its efficacy in photodynamic therapy .

- Biological Interactions : Fluorescence microscopy and cell viability assays reveal enantiomer-specific interactions with mammalian cells, suggesting divergent mechanisms of cellular uptake or binding .

Q. What methodologies optimize enantiomer separation of this compound for high-purity applications?

- Chiral Stationary Phases (CSPs) : Cyclodextrin-clicked CSPs in HPLC achieve baseline separation of enantiomers. For example, CCC3M4-CSP resolves enantiomers with distinct elution orders under MeOH/H₂O (50:50) conditions .

- Kinetic Resolution : Enzymatic or chemical kinetic resolution using chiral catalysts (e.g., iridium complexes) enhances selectivity during synthesis .

Q. How does the 4-bromophenyl substituent affect reaction mechanisms in catalytic transformations?

- Electronic Effects : The electron-withdrawing bromine group reduces reaction rates in β-alkylation with benzyl alcohol due to destabilization of transition states. Computational studies suggest altered charge distribution at the reaction center .

- Comparative Studies : Substitution with electron-donating groups (e.g., methyl) increases reactivity, while halogenated analogs (e.g., 4-chloro) show intermediate behavior .

Q. What computational tools are used to predict the biological interactions of this compound derivatives?

- Molecular Docking : Simulations with receptors or enzymes (e.g., tyrosine kinases) identify binding affinities and interaction hotspots. For example, derivatives with triazole moieties show favorable binding to antimicrobial targets .

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict regioselectivity in substitution reactions and stability of intermediates .

Q. What strategies assess the environmental impact of this compound in green chemistry?

- Biodegradability Studies : Aerobic/anaerobic degradation assays measure half-life in soil/water systems. Preliminary data indicate moderate persistence due to aromatic stability .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate acute toxicity. Structure-activity relationships (SAR) guide modifications to reduce bioaccumulation .

Properties

IUPAC Name |

1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034356 | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-88-8 | |

| Record name | 1-(4-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5391-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-alpha-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.